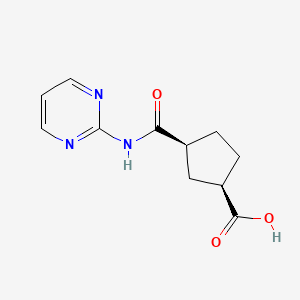

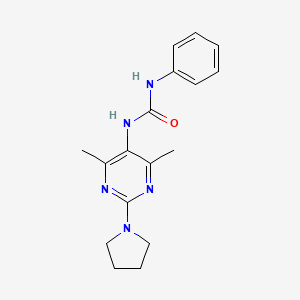

![molecular formula C11H9ClN2S2 B2689591 2-[4-(4-Chlorophenyl)-2-thiazolyl]ethanethioamide CAS No. 361373-09-3](/img/structure/B2689591.png)

2-[4-(4-Chlorophenyl)-2-thiazolyl]ethanethioamide

Übersicht

Beschreibung

“2-[4-(4-Chlorophenyl)-2-thiazolyl]ethanethioamide” is a chemical compound . It has been studied for its pharmacological activities .

Molecular Structure Analysis

The molecular structure of “2-[4-(4-Chlorophenyl)-2-thiazolyl]ethanethioamide” and similar compounds has been confirmed by their physicochemical properties and spectroanalytical data .Chemical Reactions Analysis

“2-[4-(4-Chlorophenyl)-2-thiazolyl]ethanethioamide” has been evaluated for its biological activity, including its anti-leishmanial activity .Wissenschaftliche Forschungsanwendungen

Corrosion Inhibition

One significant application of thiazole derivatives is in the inhibition of metal corrosion. A study by Kaya et al. (2016) utilized quantum chemical and molecular dynamics simulations to predict the corrosion inhibition performances of thiazole derivatives, including 2-amino-4-(4-chlorophenyl)-thiazole, on iron metal. Their theoretical data aligned well with experimental results, showcasing these compounds' potential as effective corrosion inhibitors (Kaya et al., 2016).

Antiallergy Agents

Thiazolyl derivatives have also been identified as potent antiallergy agents. Research by Hargrave et al. (1983) synthesized N-(4-substituted-thiazolyl)oxamic acid derivatives, demonstrating significant antiallergy activity in rat models, outperforming disodium cromoglycate. This study presents these derivatives as a new series of orally active antiallergy compounds (Hargrave et al., 1983).

Anticancer and Antiviral Activities

Thiazole derivatives have been explored for their potential in anticancer and antiviral therapies. Chen et al. (2010) synthesized 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives, demonstrating certain anti-tobacco mosaic virus activities. This showcases the antiviral potential of such compounds (Chen et al., 2010).

Atta and Abdel‐Latif (2021) synthesized 4-acetyl-5-anilino-N-arylthiophene-2-carboxamide derivatives, starting from 2-acetyl-3-oxo-N-phenylbutanethioamide, and explored their cytotoxicity against various cell lines, revealing promising anticancer activities, especially those products containing thiazolidinone ring or thiosemicarbazide moiety (Atta & Abdel‐Latif, 2021).

High Refractive Index Materials

Another intriguing application is in the development of high refractive index materials. Zhang et al. (2011) synthesized aromatic dibenzoyl chloride monomer containing thioether unit, reacting with diamine monomer containing thioether and amide unit to prepare polyamide with high quantity thio-ether group. These polyamides exhibited excellent optical properties and high refractive indices, indicating their potential use in advanced optical applications (Zhang et al., 2011).

Wirkmechanismus

Target of Action

Similar compounds have been studied for their antimicrobial and anticancer activities .

Mode of Action

The exact mode of action of 2-[4-(4-Chlorophenyl)-2-thiazolyl]ethanethioamide It has been suggested that similar compounds may interact with their targets to disrupt essential biological processes .

Biochemical Pathways

The specific biochemical pathways affected by 2-[4-(4-Chlorophenyl)-2-thiazolyl]ethanethioamide Related compounds have been shown to induce apoptosis in certain cell types .

Result of Action

The molecular and cellular effects of 2-[4-(4-Chlorophenyl)-2-thiazolyl]ethanethioamide Related compounds have been shown to have antimicrobial and anticancer activities .

Eigenschaften

IUPAC Name |

2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]ethanethioamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2S2/c12-8-3-1-7(2-4-8)9-6-16-11(14-9)5-10(13)15/h1-4,6H,5H2,(H2,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVCRXJQJSLVXCU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CSC(=N2)CC(=S)N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[4-(4-Chlorophenyl)-2-thiazolyl]ethanethioamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

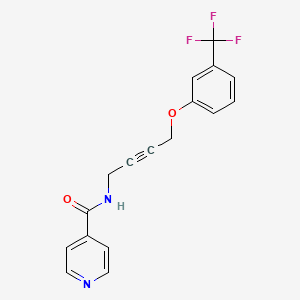

![Sodium;2-[[(3R)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]amino]acetate](/img/structure/B2689512.png)

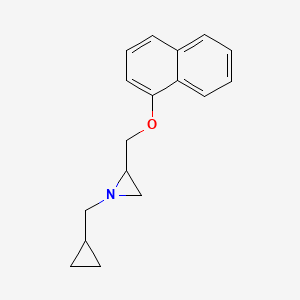

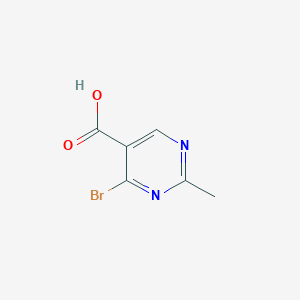

![5-bromo-N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-2-furamide](/img/structure/B2689520.png)

![5-Nitro-2-[(tetrahydrofuran-2-ylmethyl)amino]benzonitrile](/img/structure/B2689525.png)

![ethyl 6-acetyl-2-[(4-pentoxybenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2689526.png)

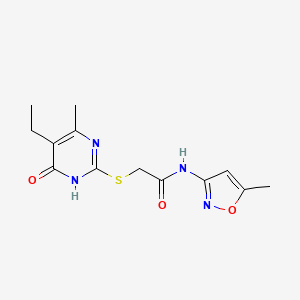

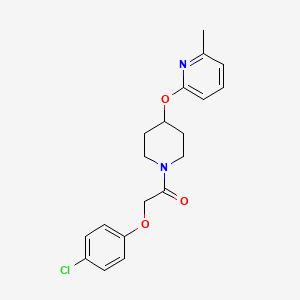

![3-Methoxy-N-methyl-N-[[1-(oxan-3-ylmethyl)piperidin-4-yl]methyl]pyrazin-2-amine](/img/structure/B2689528.png)

![N-(1-cyanocycloheptyl)-2-[4-(4-nitrophenyl)piperazin-1-yl]acetamide](/img/structure/B2689530.png)

![3-cinnamyl-1-methyl-8-(p-tolyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2689531.png)